Cyclopentane-1,2,3,4-tetracarboxylic acid
Overview
Description
Cyclopentane-1,2,3,4-tetracarboxylic acid is an organic compound with the molecular formula C9H10O8. It is a cyclopentane derivative with four carboxylic acid groups attached to the cyclopentane ring. This compound is of significant interest in various fields of scientific research due to its unique structure and reactivity.
Mechanism of Action
Target of Action
Cyclopentane-1,2,3,4-tetracarboxylic acid (CPTC) is a flexible ligand that has been used in the synthesis of various metal-organic frameworks (MOFs) involving metals such as manganese (Mn) and cadmium (Cd) . These MOFs can be considered as the primary targets of CPTC.
Mode of Action
CPTC interacts with its targets (MOFs) through coordination bonding. In the presence of Mn or Cd ions, CPTC forms coordination polymers . The formation of these polymers involves the breaking of the mirror plane of symmetry in the CPTC molecule, leading to the creation of two pairs of enantiomers .
Biochemical Pathways
It’s known that cptc can form coordination polymers with mn and cd ions . These polymers have potential applications in various fields, including catalysis, gas storage, and drug delivery.
Pharmacokinetics
Given its ability to form coordination polymers, it’s likely that these properties would be significantly influenced by the presence of metal ions and the resulting formation of mofs .
Result of Action
The primary result of CPTC’s action is the formation of coordination polymers or MOFs . These MOFs have unique properties, such as high porosity and surface area, which make them useful in various applications. For example, they can be used in the development of electrode materials with extraordinary energy densities or high power densities .
Action Environment
The action of CPTC is significantly influenced by environmental factors such as pH and the presence of metal ions . For instance, the formation of coordination polymers with Mn and Cd ions occurs under hydrothermal conditions . Additionally, the rate of formation of these polymers and the product ratios can be influenced by the pH of the environment .
Biochemical Analysis
Biochemical Properties
Cyclopentane-1,2,3,4-tetracarboxylic acid has been found to interact with various biomolecules. For instance, it has been used as a linker in the synthesis of cobalt-based MOFs . The nature of these interactions is largely dependent on the specific biochemical context and the other molecules involved.
Cellular Effects
Given its role in the synthesis of MOFs, it may indirectly influence cellular function through its effects on these structures .
Molecular Mechanism
It is known to participate in the formation of MOFs, suggesting that it may interact with metal ions and other organic molecules in a coordinated manner .
Temporal Effects in Laboratory Settings
The stability and degradation of this compound over time in laboratory settings have not been extensively studied. It is typically stored under standard conditions and is available for use in research .
Transport and Distribution
Given its role in the synthesis of MOFs, it may be transported and distributed in a manner that facilitates these processes .
Subcellular Localization
Given its role in the synthesis of MOFs, it may be localized in areas of the cell where these structures are formed .
Preparation Methods
Synthetic Routes and Reaction Conditions: Cyclopentane-1,2,3,4-tetracarboxylic acid can be synthesized through several methods. One common approach involves the hydrothermal reaction of flexible (1S,2S,3R,4R)-cyclopentane-1,2,3,4-tetracarboxylic acid with metal salts such as MnCl2 or CdCl2 . The reaction typically occurs in the presence of ligands like 2,2′-bipyridine or 1,10-phenanthroline, resulting in the formation of coordination polymers .
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions: Cyclopentane-1,2,3,4-tetracarboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. It is particularly noted for its role in the synthesis of metal-organic frameworks (MOFs), where it acts as a linker .
Common Reagents and Conditions:
Oxidation: The compound can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions typically involve reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: Substitution reactions can occur under acidic or basic conditions, depending on the desired product.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, in MOF synthesis, the compound forms coordination polymers with metals like cobalt and manganese .
Scientific Research Applications
Cyclopentane-1,2,3,4-tetracarboxylic acid has a wide range of applications in scientific research:
Comparison with Similar Compounds
1,2,4,5-benzene-tetracarboxylic acid: Another tetracarboxylic acid used in MOF synthesis.
Cyclopentane-1,2,3,5-tetracarboxylic acid: A structural isomer with different reactivity and applications.
Uniqueness: Cyclopentane-1,2,3,4-tetracarboxylic acid is unique due to its specific arrangement of carboxylic acid groups, which allows it to form distinct coordination polymers and complexes. This unique structure makes it particularly valuable in the synthesis of MOFs with specific properties .
Properties
IUPAC Name |
cyclopentane-1,2,3,4-tetracarboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O8/c10-6(11)2-1-3(7(12)13)5(9(16)17)4(2)8(14)15/h2-5H,1H2,(H,10,11)(H,12,13)(H,14,15)(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WOSVXXBNNCUXMT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(C1C(=O)O)C(=O)O)C(=O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30958404 | |
Record name | Cyclopentane-1,2,3,4-tetracarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30958404 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3724-52-5, 3786-91-2 | |
Record name | 1,2,3,4-Cyclopentanetetracarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3724-52-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Cyclopentane-1,2,3,4-tetracarboxylic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003724525 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | r-1,c-2,c-3,c-4-Cyclopentanetetracarboxylic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003786912 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Cyclopentane-1,2,3,4-tetracarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30958404 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | R-1,c-2,c-3,c-4-cyclopentanetetracarboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.143 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Cyclopentane-1,2,3,4-tetracarboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.977 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does Cyclopentane-1,2,3,4-tetracarboxylic acid contribute to the formation of metal-organic frameworks (MOFs)?
A2: this compound acts as an organic linker in the formation of MOFs by coordinating with metal ions [, , ]. Its flexible conformation allows for diverse coordination modes, leading to various MOF structures with unique properties. For example, it can exist as enantiomers within MOFs, impacting the overall chirality and potential applications of the material [].
Q2: Does this compound possess any notable inhibitory properties?
A3: Yes, this compound demonstrates substrate-specific inhibition of calcium carbonate deposition []. Specifically, it effectively inhibits aragonite deposition on poly(methyl methacrylate) (PMMA) surfaces []. This property makes it a potential candidate for phosphate-free, environmentally friendly inhibitors in applications like dishwashing detergents.
Q3: Can the conformation of this compound influence its behavior in material synthesis?
A4: Absolutely. The conformational flexibility of this compound plays a crucial role in its coordination behavior and, consequently, the resulting MOF structures []. Time-dependent density functional theory (TD-DFT) calculations have been used to assess the relative stability of different conformations. The prevalence of specific enantiomers in synthesized MOFs aligns with the predicted stability of different conformations, highlighting the importance of conformational flexibility in its application [].
Q4: Are there analytical techniques used to study the behavior of this compound and its derivatives?
A5: Yes, various analytical techniques are employed to study these compounds. Nuclear Magnetic Resonance (NMR) spectroscopy is used to monitor reactions in solution, providing insights into reaction mechanisms and product formation []. X-ray crystallography is crucial for determining the solid-state structures of this compound derivatives, including imide formation [], and characterizing the intricate structures of MOFs [, , ]. Additionally, UV spectroscopy can be used to measure reaction rates, as demonstrated in the study on the hydrolysis of the 3-N-phenyl amide derivative [].
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.